molecular formula C37H51NO4 B12281754 benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

Cat. No.: B12281754
M. Wt: 573.8 g/mol
InChI Key: PBDXAWBWCWNTHY-SPKJYZRXSA-N
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Description

Benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate is a complex organic compound with a unique structure It features a benzyl group attached to a highly substituted picene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate typically involves multiple steps. One common approach is to start with the picene core and introduce the various substituents through a series of reactions, including oxidation, reduction, and substitution reactions. The benzyl group is often introduced via a benzylation reaction using benzyl bromide or benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, Ag2O, benzyl bromide, benzyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate is unique due to its highly substituted picene core and the presence of multiple functional groups.

Properties

Molecular Formula

C37H51NO4

Molecular Weight

573.8 g/mol

IUPAC Name

benzyl (11Z)-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H51NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-29,41H,14-23H2,1-7H3/b38-27-

InChI Key

PBDXAWBWCWNTHY-SPKJYZRXSA-N

Isomeric SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=N/O)/C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

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